N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide
Description
Properties
CAS No. |
650628-24-3 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-(3-acetyl-2-methylindol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-12-19(13(2)22)17-6-4-5-7-18(17)21(12)16-10-8-15(9-11-16)20-14(3)23/h4-11H,1-3H3,(H,20,23) |
InChI Key |
JNWMXNXWXUCVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acetylation of Indole Derivatives
One common method involves the acetylation of 2-methylindole derivatives. The general steps include:
Starting Material : 2-Methylindole is reacted with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Reaction Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate acetylation without decomposition.
Final Product : The resultant 3-acetyl-2-methylindole can then be coupled with para-substituted anilines to form the desired product.
Coupling Reaction with Aniline
The coupling of the acetylated indole with an aniline derivative is crucial:
Reagents : Use of coupling agents such as HATU (O-(7-Aza-1-hydroxybenzotriazole)N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Solvent : Reactions are often performed in dichloromethane or dimethylformamide, which help solubilize both reactants and promote effective coupling.
Purification Methods
After synthesis, purification is essential to isolate the target compound:
Techniques : Column chromatography or preparative thin-layer chromatography (TLC) are commonly employed to purify the crude product.
Yield Analysis : Typical yields for these reactions can vary widely, often ranging from 30% to 70%, depending on reaction conditions and purification efficiency.
The following table summarizes key findings related to different synthesis methods for N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide:
The preparation of this compound involves a multi-step synthesis starting from readily available indole derivatives. The methods discussed highlight the significance of careful selection of reagents and conditions to achieve optimal yields. Ongoing research continues to refine these methods, aiming for more efficient and environmentally friendly synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Comparable Indole-Acetamides
Key Observations:
- Substituent Diversity: The target compound lacks electron-withdrawing groups (e.g., chloro, nitro) or extended conjugated systems (e.g., fluorostyryl in 4f ), which are present in analogs with reported antiparasitic or anticancer activity. This may reduce its electrophilic reactivity and alter target selectivity.
- Bioisosteric Replacements: Compounds like 10j and 4f incorporate halogenated phenyl or trifluoroacetyl groups, enhancing metabolic stability and binding to hydrophobic enzyme pockets. In contrast, sulfonamide derivatives (e.g., compound 37 ) exhibit improved solubility and analgesic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
